molecular formula C11H8N4 B2800436 1-(pyrazin-2-yl)-1H-benzimidazole CAS No. 1043906-07-5

1-(pyrazin-2-yl)-1H-benzimidazole

Cat. No.: B2800436
CAS No.: 1043906-07-5
M. Wt: 196.213
InChI Key: YRROQKXUMUZBHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrazin-2-yl)-1H-benzimidazole is a heterocyclic compound that features both pyrazine and benzimidazole rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazin-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazine with o-phenylenediamine under acidic conditions to form the benzimidazole ring fused with the pyrazine ring . Another approach involves the use of transition-metal-free strategies, such as the cyclization of 2-(pyrazin-2-yl)aniline derivatives under oxidative conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amine derivatives .

Scientific Research Applications

1-(Pyrazin-2-yl)-1H-benzimidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(pyrazin-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrazin-2-yl)-1H-benzimidazole is unique due to the combination of pyrazine and benzimidazole rings, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in medicinal chemistry and drug development .

Properties

IUPAC Name

1-pyrazin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-10-9(3-1)14-8-15(10)11-7-12-5-6-13-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRROQKXUMUZBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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